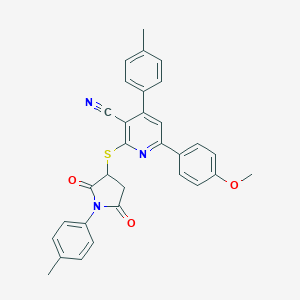
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroquinoline family, which is known for its diverse biological activities. In
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to have neuroprotective effects against Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been reported to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its high potency and selectivity. 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is its relatively low solubility in aqueous solutions. This can make it difficult to prepare solutions of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one for use in experiments.
Orientations Futures
There are several future directions for research on 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One area of interest is the development of new synthetic methods for 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one and its derivatives. This could lead to the discovery of new analogs with improved activity and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in vivo. This could provide valuable information for the development of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one as a therapeutic agent. Additionally, the potential use of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in combination with other drugs for the treatment of cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C28H23ClN2O2 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H23ClN2O2/c29-20-13-7-14-21(17-20)31-22-15-8-16-23(32)25(22)24(18-9-3-1-4-10-18)26(28(31)30)27(33)19-11-5-2-6-12-19/h1-7,9-14,17,24H,8,15-16,30H2 |
Clé InChI |
KJSXYTJWWOQMOT-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES canonique |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)

![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B304280.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)